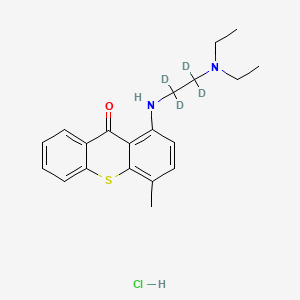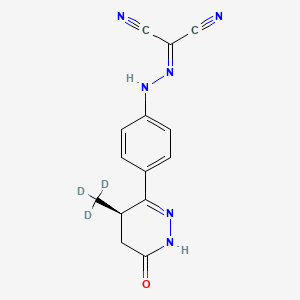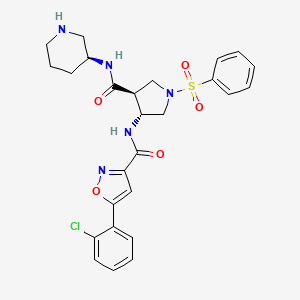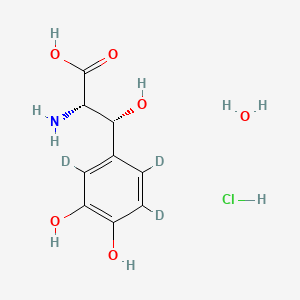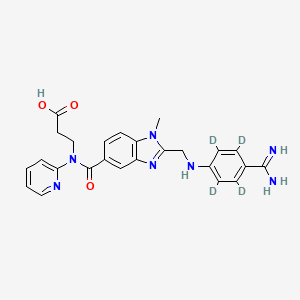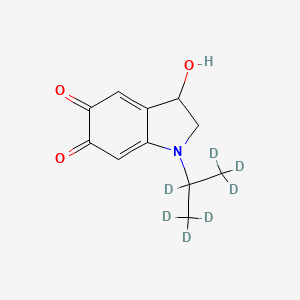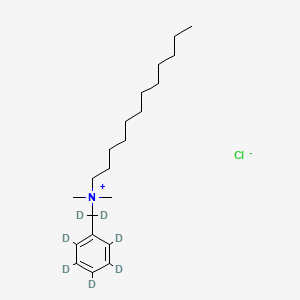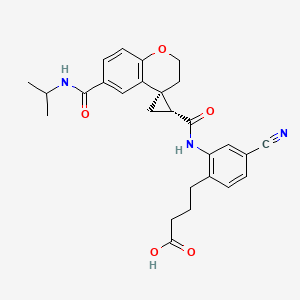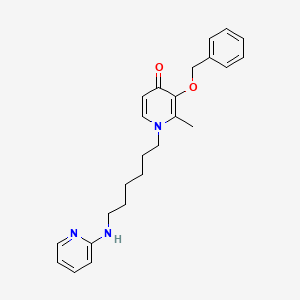
Rucaparib (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rucaparib (hydrochloride) is a poly (ADP-ribose) polymerase (PARP) inhibitor used primarily as an anti-cancer agent. It is marketed under the brand name Rubraca and is used for the treatment of recurrent ovarian and prostate cancers in adults. Rucaparib targets the DNA repair enzyme poly-ADP ribose polymerase-1 (PARP-1), which plays a crucial role in repairing damaged DNA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rucaparib involves several key steps, including the formation of an indole scaffold and subsequent coupling reactions. One method involves the use of a Lewis acid-mediated 5-endo-dig cyclization of ethynyl aniline, followed by intramolecular electrophilic selenylation to construct the tricyclic system . Another approach utilizes a regioselective coupling reaction between an indole and an iodo-aryl, performed in water in the presence of a catalyst .
Industrial Production Methods
Industrial production of rucaparib focuses on achieving high yield and purity with minimal environmental impact. A novel process involves a regioselective coupling reaction in water, which is both efficient and environmentally friendly . This method ensures the production of high-purity rucaparib suitable for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions
Rucaparib undergoes various chemical reactions, including oxidation, reduction, and substitution. Forced degradation studies have shown that rucaparib is susceptible to oxidative, basic, and acidic stress conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving rucaparib include trifluoroacetic acid, acetonitrile, and water. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are often employed to analyze the degradation products and ensure the stability of the compound .
Major Products Formed
The major products formed from the degradation of rucaparib include various impurities and related substances. These degradation products are identified and quantified using advanced chromatographic techniques .
Wissenschaftliche Forschungsanwendungen
Rucaparib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the treatment of recurrent ovarian and prostate cancers, especially in patients with BRCA mutations . Rucaparib is also being investigated for its potential use in treating other types of cancer, including breast and urothelial carcinoma . In chemistry, rucaparib serves as a valuable tool for studying DNA repair mechanisms and the role of PARP enzymes .
Wirkmechanismus
Rucaparib exerts its effects by inhibiting PARP enzymes, including PARP-1, PARP-2, and PARP-3, which play a critical role in DNA repair . By inhibiting these enzymes, rucaparib prevents the repair of damaged DNA in cancer cells, leading to cell death. This mechanism is particularly effective in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1 or BRCA2 mutations .
Vergleich Mit ähnlichen Verbindungen
Rucaparib is one of several PARP inhibitors used in cancer treatment. Other similar compounds include olaparib, niraparib, and talazoparib. While all these compounds inhibit PARP enzymes, they differ in their potency and efficacy. For example, talazoparib is significantly more potent at trapping PARP-DNA complexes compared to rucaparib and olaparib . rucaparib has shown unique efficacy in treating certain types of cancer, particularly those with BRCA mutations .
Similar Compounds
Olaparib: Another PARP inhibitor used for treating ovarian and breast cancers.
Niraparib: Used for the maintenance treatment of ovarian cancer.
Talazoparib: Known for its high potency in trapping PARP-DNA complexes and used for treating breast cancer.
Rucaparib stands out due to its specific applications and effectiveness in treating cancers with BRCA mutations, making it a valuable addition to the arsenal of PARP inhibitors.
Eigenschaften
Molekularformel |
C19H19ClFN3O |
|---|---|
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one;hydrochloride |
InChI |
InChI=1S/C19H18FN3O.ClH/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);1H |
InChI-Schlüssel |
DUCNHHCHWZPCLT-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B15142703.png)

